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Compound of Interest

Compound Name: Leu-Trp-OMe HCl

CAS No.: 143413-36-9

Cat. No.: B6342947

Get Quote

L-Leucyl-L-Tryptophan Methyl Ester

Executive Summary
Leu-Trp-OMe (L-Leucyl-L-Tryptophan Methyl Ester) is a hydrophobic dipeptide derivative that

occupies a critical niche in peptide pharmacology and supramolecular chemistry. Unlike its free

acid counterpart, the methyl ester modification confers enhanced lipophilicity, facilitating cellular

permeability and blood-brain barrier (BBB) transit.

This guide analyzes Leu-Trp-OMe through three distinct biological lenses:

Precursor Activity: Its role as a rapid generator of the bioactive diketopiperazine cyclo(Leu-

Trp).

Supramolecular Assembly: Its utility in forming discrete peptide nanotubes (PNTs) for drug

delivery.

Cytotoxic Potential: Its lysosomotropic properties, analogous to the immunotoxin Leu-Leu-

OMe, which can induce apoptosis in specific immune cell subsets.
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Physicochemical Profile
Property Value / Description Relevance

Molecular Formula C₁₈H₂₅N₃O₃ Core structure.[1]

Molecular Weight ~331.41 g/mol
Small molecule range, high

permeability.

LogP (Predicted) ~2.5 - 3.0

Moderate lipophilicity; crosses

membranes easily compared

to free Leu-Trp.

Solubility
Soluble in MeOH, DMSO,

slightly soluble in water.

Requires organic co-solvents

for stock solutions.

pKa (Terminal Amine) ~7.8

Uncharged at physiological pH

(if N-term is capped) or

cationic (if free amine).

Stability
Prone to spontaneous

cyclization at pH > 7.0.

Critical Handling Parameter:

Must be kept acidic/dry to

prevent DKP formation.

Core Biological Mechanisms
The Diketopiperazine (DKP) Generator
In physiological buffers (pH 7.4), Leu-Trp-OMe is thermodynamically unstable. The free N-

terminal amine nucleophilically attacks the C-terminal methyl ester carbonyl, releasing

methanol and forming the cyclic dipeptide cyclo(Leu-Trp).

Biological Consequence: Many observed activities of Leu-Trp-OMe are actually attributable

to cyclo(Leu-Trp).

Activity Profile of Cyclo(Leu-Trp):

Antimicrobial: Exhibits activity against specific Gram-negative bacteria by disrupting

membrane integrity.
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Antifungal: Inhibits fungal growth (e.g., Candida spp.) via interference with chitin synthesis

regulation.

Antitumor: Modulates p53 pathways in specific cancer lines.

Lysosomotropic Cytotoxicity (The "Leu-Leu-OMe"
Effect)
Leu-Trp-OMe shares structural homology with Leu-Leu-OMe, a compound known to selectively

kill cytotoxic T-lymphocytes and NK cells.

Mechanism:

Entry: The hydrophobic ester diffuses freely across the plasma membrane.

Trapping: Once inside the acidic lysosome (pH ~4.5-5.0), the ester is protonated (trapped)

or hydrolyzed by lysosomal esterases (e.g., Cathepsin C).

Polymerization: The high local concentration of the free dipeptide (Leu-Trp) leads to the

formation of insoluble, membranolytic polymers or crystals.

Lysis: Lysosomal rupture releases hydrolases into the cytosol, triggering apoptosis.

Peptide Self-Assembly (Nanotechnology)
The combination of the hydrophobic Leucine side chain and the aromatic Tryptophan indole

ring allows Leu-Trp-OMe to undergo hierarchical self-assembly.

Interaction:

stacking (Trp-Trp) and hydrophobic interlocking (Leu-Leu).

Structure: Under controlled solvent exchange (e.g., HFIP to Water), it forms discrete peptide

nanotubes (PNTs).

Application: These PNTs serve as reservoirs for sustained drug release or as templates for

metallic nanowire casting.
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Mechanism Visualization
Diagram 1: The Dual Fate of Leu-Trp-OMe
This pathway illustrates the competition between bioactive cyclization and lysosomal

accumulation.
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Caption: Leu-Trp-OMe acts as a pro-drug for Cyclo(Leu-Trp) or a lysosomotropic agent

depending on localization.

Experimental Protocols
Synthesis of Leu-Trp-OMe (HCl Salt)
Standard chemical synthesis to ensure high purity and prevent premature cyclization.

Reagents: L-Leucine, L-Tryptophan Methyl Ester HCl, EDC·HCl, HOBt, DIPEA, DMF.

Coupling:

Dissolve L-Leu (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C.

Add EDC·HCl (1.1 eq) and stir for 30 min.

Add L-Trp-OMe[1]·HCl (1.0 eq) and DIPEA (2.5 eq).

Stir at RT for 12–16 hours under

.
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Workup: Dilute with EtOAc, wash with 5%

, sat.

, and brine.

Purification: Recrystallize from EtOAc/Hexane. Do not use silica column chromatography

with basic eluents to avoid cyclization.

Storage: Store as HCl salt at -20°C.

Self-Assembly of Peptide Nanotubes
Protocol for generating supramolecular structures for microscopy or delivery applications.

Stock Preparation: Dissolve Leu-Trp-OMe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 100

mg/mL.

Solvent Exchange:

Add 10 µL of stock to 990 µL of deionized water (final conc. 1 mg/mL).

Vortex immediately for 10 seconds.

Aging: Incubate at 25°C for 24 hours. The solution will turn opalescent, indicating assembly.

Characterization:

TEM: Deposit 5 µL on a carbon-coated copper grid, stain with 1% uranyl acetate.

Observation: Look for tubular structures with diameters of 100–300 nm.

Bioassay: ACE Inhibition Potential
Leu-Trp-OMe is a predicted ACE inhibitor due to the C-terminal Trp.

Enzyme: Rabbit Lung Acetone Powder (source of ACE).

Substrate: Hippuryl-His-Leu (HHL).
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Reaction:

Incubate ACE extract with varying concentrations of Leu-Trp-OMe (1 µM – 1 mM) at 37°C

for 30 min.

Add HHL substrate and incubate for 30 min.

Stop reaction with 1M HCl.

Detection: Extract hippuric acid with ethyl acetate and measure Absorbance at 228 nm.

Control: Captopril (positive control).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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